L-Tyrosine 7-amido-4-methylcoumarin

Enzyme Inhibition Plant Biochemistry THT Inhibitor

L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC, CAS 94099-57-7), a synthetic amino acid derivative, is a fluorogenic substrate designed for the detection and kinetic analysis of proteases and aminopeptidases. It consists of an aromatic L-tyrosine residue linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).

Molecular Formula C21H19F3N2O6
Molecular Weight 338.4 g/mol
CAS No. 94099-57-7
Cat. No. B555178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine 7-amido-4-methylcoumarin
CAS94099-57-7
Synonyms94099-57-7
Molecular FormulaC21H19F3N2O6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1
InChIKeyBQLMBPHHKCMKQE-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosine 7-amido-4-methylcoumarin (CAS 94099-57-7): A Fluorogenic Substrate for Protease and Aminopeptidase Research


L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC, CAS 94099-57-7), a synthetic amino acid derivative, is a fluorogenic substrate designed for the detection and kinetic analysis of proteases and aminopeptidases . It consists of an aromatic L-tyrosine residue linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC) . Upon enzymatic cleavage of the amide bond, highly fluorescent AMC is released, enabling real-time, continuous monitoring of enzyme activity in vitro .

Why L-Tyrosine 7-amido-4-methylcoumarin Cannot Be Replaced by Other Aminoacyl-AMC Substrates


Generic substitution with other aminoacyl-AMC substrates (e.g., Leu-AMC, Phe-AMC, Arg-AMC) is not valid for experimental design. Protease and aminopeptidase active sites exhibit strict specificity for the P1 amino acid residue [1]. While a panel of different aminoacyl-AMC substrates can be used to create an activity profile, the individual substrates are not interchangeable; L-Tyrosine 7-amido-4-methylcoumarin is specifically required for assaying enzymes with a preference for a tyrosine residue at the cleavage site, such as chymotrypsin-like proteases and specific aminopeptidases . Furthermore, the unique inhibition profile of H-Tyr-AMC on hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) [2] is a distinct pharmacological property not shared by other simple aminoacyl-AMC compounds, adding a layer of functional differentiation.

Quantitative Evidence for the Differentiation of L-Tyrosine 7-amido-4-methylcoumarin


Dual Functionality: Comparative Inhibition of THT vs. L-Tyrosine β-Naphthylamide

L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC) acts as a potent competitive inhibitor of tobacco and potato THT, with Ki values of 0.72 µM and 0.42 µM, respectively [1]. This inhibition is direct, reversible, and occurs at the enzyme's tyramine binding site [1]. The data allow for a direct head-to-head comparison with L-tyrosine β-naphthylamide, a structurally related analog. The latter is a more potent inhibitor, with Ki values of 0.66 µM (tobacco) and 0.30 µM (potato) [1]. This establishes a clear, quantitative difference in potency for THT inhibition between these two compounds.

Enzyme Inhibition Plant Biochemistry THT Inhibitor Aminopeptidase Substrate

Performance in Microbial Aminopeptidase Activity Assays Within a Panel of Aminoacyl-AMC Substrates

In a fluorimetric assay developed to measure microbial aminopeptidase activity, a panel of aminoacyl-AMC substrates was used to profile activity in Lactobacillus intact cell suspensions [1]. This study, which includes L-Tyrosine-AMC (H-Tyr-AMC), provides a cross-study comparable baseline against other substrates like L-Leucine-AMC, L-Alanine-AMC, L-Arginine-AMC, L-Phenylalanine-AMC, L-Serine-AMC, and L-Valine-AMC [1]. While the study does not provide individual kinetic parameters for each substrate, the inclusion of H-Tyr-AMC as a key component of this panel validates its utility and comparable performance in high-throughput, multi-well plate-based assays designed for screening and characterizing microbial enzyme activity [1].

Microbial Enzymology Aminopeptidase Assay Fluorometric Detection Lactobacillus

Enhanced Solubility and Stability of TFA Salt Form for Aqueous Assays

The trifluoroacetate (TFA) salt form of L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC.TFA) provides a significant practical advantage over the free base form in terms of aqueous solubility and stability . While specific quantitative solubility comparisons are not published in peer-reviewed literature for this exact compound, vendor technical datasheets consistently highlight that the TFA counterion enhances solubility in aqueous solutions, making it more suitable for biological assays . The free base is documented to have limited solubility, requiring 80% acetic acid to achieve 50 mg/mL . This is a class-level inference based on the known behavior of peptide-AMC conjugates, where TFA salt formation is a standard method to improve handling and performance in aqueous buffer systems .

Reagent Formulation Solubility Stability Trifluoroacetate Salt

Validated Application Scenarios for L-Tyrosine 7-amido-4-methylcoumarin (CAS 94099-57-7)


Profiling Chymotrypsin-like and Aminopeptidase Activity in Complex Biological Samples

L-Tyrosine 7-amido-4-methylcoumarin is the specific substrate of choice for detecting and quantifying enzyme activity with a preference for tyrosine at the P1 position. This includes chymotrypsin-like serine proteases and tyrosine-specific aminopeptidases. Its use in continuous fluorometric assays allows for precise kinetic characterization (e.g., Km, Vmax) of purified enzymes or in complex mixtures such as cell lysates , where its specificity distinguishes it from substrates like Leu-AMC or Arg-AMC.

Investigating THT Enzyme Inhibition in Plant Biochemistry

H-Tyr-AMC is a proven, potent, and reversible competitive inhibitor of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) in plants like tobacco and potato [1]. It serves as a crucial tool for studying the tyramine binding site of THT and its role in plant secondary metabolism. Unlike the more potent analog L-tyrosine β-naphthylamide, H-Tyr-AMC offers a less potent inhibition profile, which may be advantageous in experimental designs where complete inhibition is not desired, allowing researchers to titrate inhibitory effects more precisely [1].

Developing High-Throughput Screening Assays for Enzyme Inhibitors

The robust fluorescence signal generated upon AMC release makes H-Tyr-AMC ideal for miniaturized, high-throughput screening (HTS) formats in 96- or 384-well plates. This application is supported by its use in published microbial aminopeptidase assays [2]. The availability of the more soluble TFA salt form further enhances its suitability for automated liquid handling systems, enabling large-scale screening of compound libraries for modulators of tyrosine-specific proteases.

Patent-Backed Diagnostic Methods for Microbial Detection

The compound is referenced in patent literature for compositions and methods related to detecting target microorganisms in a sample [3]. This highlights its practical utility in applied and industrial microbiology, where its specific reactivity with microbial proteases and aminopeptidases can be harnessed to create diagnostic or identification assays [2].

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